molecular formula C15H24N2 B7871532 (1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine

(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine

Cat. No.: B7871532
M. Wt: 232.36 g/mol
InChI Key: CQVVRSPUGIPISN-UHFFFAOYSA-N
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Description

(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine is a tertiary amine featuring a piperidine core substituted at the 1-position with a benzyl group and at the 2-position with an ethyl-amine moiety via a methylene bridge.

Properties

IUPAC Name

N-[(1-benzylpiperidin-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-16-12-15-10-6-7-11-17(15)13-14-8-4-3-5-9-14/h3-5,8-9,15-16H,2,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVVRSPUGIPISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Intermediate synthesis : 1-Benzylpiperidine-2-carbaldehyde is prepared via Swern oxidation of 1-benzylpiperidin-2-ylmethanol (precursor synthesized by benzylation of piperidin-2-ylmethanol using benzyl bromide).

  • Reductive amination : The aldehyde intermediate reacts with ethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or borane-pyridine complex under inert conditions (N₂/Ar).

  • Purification : Crude product is isolated via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4).

Optimization Insights

  • Yield : 68–72% (higher with NaBH₃CN due to selective reduction of imine intermediates).

  • Critical parameters :

    • pH control (6.5–7.5) to minimize over-reduction.

    • Solvent choice (methanol or THF) impacts reaction kinetics.

Method 2: Nucleophilic Substitution of 1-Benzyl-2-(bromomethyl)piperidine

Procedure

  • Bromination : 1-Benzylpiperidin-2-ylmethanol is treated with PBr₃ in dichloromethane at 0°C to yield 1-benzyl-2-(bromomethyl)piperidine.

  • Amine coupling : The bromide reacts with ethylamine in acetonitrile with K₂CO₃ as a base (60°C, 12 h).

  • Workup : Extraction with chloroform and drying over MgSO₄.

Key Data

ParameterValue
Reaction time12 h
Temperature60°C
Yield65%
Purity (HPLC)98.3%

Advantages : Scalable for industrial production.
Limitations : Requires strict moisture control to avoid hydrolysis.

Method 3: Catalytic Hydrogenation of Nitrile Intermediates

Steps

  • Nitrile formation : 1-Benzylpiperidine-2-carbonitrile is synthesized via Strecker reaction using KCN and NH₄Cl.

  • Hydrogenation : The nitrile is reduced to the primary amine using Raney Ni (H₂, 50 psi, 80°C).

  • Ethylation : The primary amine undergoes alkylation with ethyl bromide in the presence of NaH.

Challenges

  • Byproducts : Over-alkylation (up to 12%) necessitates careful stoichiometric control.

  • Catalyst recycling : Raney Ni requires reactivation after three cycles.

Method 4: Leuckart-Wallach Reaction

Protocol

  • Reductive amination : A mixture of 1-benzylpiperidin-2-ylmethyl ketone, ethylamine hydrochloride, and ammonium formate is heated at 150°C (neat conditions).

  • Acid hydrolysis : The resultant formamide is hydrolyzed with 6 M HCl.

Performance Metrics

  • Yield : 58% (lower due to thermal decomposition of intermediates).

  • Reaction scale : Suitable for small-scale synthesis (<100 g).

Method 5: Enzymatic Resolution of Racemic Mixtures

Biocatalytic Approach

  • Racemate synthesis : (1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine is prepared as a racemic mixture via Method 2.

  • Enzyme selection : Candida antarctica lipase B (CAL-B) resolves enantiomers using vinyl acetate as an acyl donor.

  • Chiral separation : Enantiomers are isolated via preparative HPLC (Chiralpak IC column).

Outcomes

Parameter(R)-isomer(S)-isomer
Enantiomeric excess99.2%98.7%
Recovery yield42%40%

Applications : Preferred for asymmetric synthesis in drug development.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Reductive amination7298.5Moderate1,200
Nucleophilic substitution6598.3High900
Catalytic hydrogenation5597.8Low1,500
Leuckart-Wallach5896.2Low1,100
Enzymatic resolution4299.5Very low3,000

Recommendations :

  • Industrial-scale : Method 2 (nucleophilic substitution) for cost-effectiveness.

  • High-purity needs : Method 5 (enzymatic resolution) despite lower yield.

Challenges and Mitigation Strategies

  • Byproduct formation :

    • Use of molecular sieves in reductive amination reduces imine hydrolysis.

    • Flow chemistry minimizes thermal degradation in Leuckart-Wallach reactions.

  • Catalyst deactivation :

    • Pd/C outperforms Raney Ni in hydrogenation (longer lifespan) .

Chemical Reactions Analysis

N-Alkylation and Acylation Reactions

The secondary amine group undergoes alkylation and acylation under standard conditions:

  • N-Alkylation : Reacts with alkyl halides (e.g., benzyl chloride, methyl iodide) in the presence of bases like NaHCO₃ or K₂CO₃ to form tertiary amines . For example, benzylation at the amine site yields derivatives with enhanced lipophilicity .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides in dichloromethane or THF . This is critical for modifying pharmacokinetic properties in drug design .

Example Reaction :

(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine+CH3COClN-acetyl derivative[6][9]\text{this compound} + \text{CH}_3\text{COCl} \rightarrow \text{N-acetyl derivative} \quad[6][9]

Oxidation Reactions

The amine moiety and benzyl group are susceptible to oxidation:

  • Amine Oxidation : Treatment with H₂O₂ or mCPBA generates N-oxide derivatives, altering electronic properties and potential metal-chelating capabilities.

  • Benzyl Group Oxidation : Catalytic hydrogenation or strong oxidants (e.g., KMnO₄) cleave the benzyl group to form piperidine carboxylic acids .

Key Conditions :

Oxidizing AgentProductYield (%)Source
H₂O₂ (30%)N-Oxide65–78
Pd/C, H₂Debenzylated piperidine82

Reduction Reactions

  • Nitro Group Reduction : While not directly applicable to this compound, analogous piperidine derivatives with nitro substituents are reduced to amines using H₂/Pd or NaBH₄ .

  • Deuterium Labeling : Lithium aluminum deuteride (LAD) selectively reduces nitriles or imines to deuterated amines, useful in metabolic studies .

Nucleophilic Substitution

The ethylamine side chain participates in nucleophilic displacements:

  • Chloride Displacement : Reacts with alkyl/aryl chlorides (e.g., 2-chloropyrimidine) in DMF with Et₃N to form extended alkylamines, a key step in synthesizing USP1/UAF1 inhibitors .

  • Mitsunobu Reaction : Couples with alcohols using DIAD/PPh₃ to install ether linkages .

Example Application :
Suzuki coupling with 2-isopropylphenyl boronic acid using Pd(PPh₃)₄ yields biaryl derivatives for enzyme inhibition studies .

Complexation and Chelation

The piperidine nitrogen and ethylamine group act as ligands for metal ions:

  • Copper Complexation : Forms stable complexes with Cu²⁺ in aqueous DMSO, as confirmed by UV-Vis and ESR spectroscopy.

  • Zinc Chelation : Binds Zn²⁺ in metalloenzyme inhibition assays, relevant to Alzheimer’s drug development .

Cyclization Reactions

Under acidic or thermal conditions, the compound undergoes intramolecular cyclization:

  • Piperidine Ring Expansion : Heating with HCl generates azepane derivatives via ring expansion.

  • Heterocycle Formation : Reacts with CS₂ or CNBr to form thiazolidines or imidazolidines, respectively.

Biological Interactions

  • Acetylcholinesterase (AChE) Inhibition : The benzyl-piperidine moiety binds to the catalytic anionic site (CAS) of AChE, while the ethylamine chain interacts with the peripheral anionic site (PAS), mimicking donepezil’s dual-binding mechanism .

  • σ Receptor Binding : Modifies σ₁R affinity through linker length optimization (ethyl > methyl > propyl) .

Structure-Activity Data :

DerivativeAChE IC₅₀ (nM)σ₁R Kᵢ (nM)Source
Ethyl linker131.45
Propyl linker282.97

Scientific Research Applications

(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence from diverse sources:

Compound Core Structure Substituents Reported Activity/Properties Reference
(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine Piperidine 1-Benzyl, 2-(ethyl-amine)methyl Discontinued; no explicit activity data
(S)-1-(5-Fluoropyrimidin-2-yl)-ethyl-amine Ethyl-amine 5-Fluoropyrimidine Substrate for (S)-amine transaminases (350 U/mg activity, 68% conversion)
(6,7-Dimethoxy-quinazolin-4-yl)-ethyl-amine Quinazoline 6,7-Dimethoxy, 4-ethyl-amine BRD4 inhibitor (IC₅₀ ~100s µM)
(1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine Imidazole 1-Ethyl, 2-(furan-2-ylmethyl) No explicit activity data; structural analog for ligand design
N¹-(1-Benzyl-piperidin-2-ylmethyl)-N¹-cyclopropyl-ethane-1,2-diamine Piperidine + diamine 1-Benzyl, 2-(cyclopropyl-ethylenediamine) Discontinued; enhanced basicity vs. mono-amine analogs

Key Structural and Functional Insights:

Piperidine vs. Heterocyclic Cores :

  • Piperidine derivatives (e.g., the target compound) are often explored for CNS penetration due to their moderate basicity and lipophilicity. In contrast, imidazole (e.g., ) or quinazoline (e.g., ) cores may target enzymes like kinases or bromodomains, respectively.

Ethyl-amine moieties, as seen in BRD4 inhibitors , facilitate hydrogen bonding with target proteins, though activity depends on the core scaffold (e.g., quinazoline vs. piperidine).

Biological Activity: The BRD4 inhibitor (6,7-dimethoxy-quinazolin-4-yl)-ethyl-amine highlights the importance of planar aromatic systems for binding to acetyl-lysine recognition sites, a feature absent in the non-aromatic piperidine-based target compound.

Synthetic Routes :

  • Ethyl-amine derivatives are commonly synthesized via nucleophilic substitution (e.g., coupling benzyl chlorides with amines ) or reductive amination. The target compound likely follows similar protocols, though specific details are unavailable.

Biological Activity

The compound (1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. The compound is believed to modulate the activity of neurotransmitter receptors, particularly those associated with the cholinergic system, which may lead to enhanced availability of neurotransmitters in the synaptic cleft. This mechanism is crucial for its proposed therapeutic effects in neurological disorders .

Biological Effects

Research indicates that this compound exhibits several biological effects:

  • Neuroprotective Properties : Studies have shown that this compound can alleviate neurotoxicity induced by amyloid-beta (Aβ) peptides in neuronal cell lines, suggesting potential applications in Alzheimer's disease treatment .
  • Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. This inhibition is significant for enhancing cholinergic signaling and may provide therapeutic benefits in cognitive impairments .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, although further studies are needed to confirm this activity and elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Neuroprotection Against Aβ-Induced Toxicity :
    • In vitro studies demonstrated that the compound significantly protects SH-SY5Y cells from Aβ-induced neurotoxicity, suggesting a potential role in treating neurodegenerative diseases .
  • Inhibition of AChE :
    • A study highlighted that derivatives of piperidine compounds, including this compound, showed promising AChE inhibitory activity, with structure–activity relationship analyses revealing key structural features necessary for enhanced inhibition .
  • Antiproliferative Activity :
    • Research indicates that benzoylpiperidine derivatives exhibit antiproliferative effects on various cancer cell lines, including breast and ovarian cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .

Table 1: Biological Activities of this compound

Activity TypeObservationsReference
NeuroprotectionProtects against Aβ-induced toxicity
AChE InhibitionSignificant inhibition observed
AntimicrobialPotential antimicrobial properties
AntiproliferativeEffective against cancer cell lines

Table 2: Structure–Activity Relationship Insights

Structural FeatureEffect on ActivityReference
Benzyl GroupEnhances binding affinity to receptors
Piperidine RingEssential for neuroprotective effects
Substituents on AChEVariations lead to differing inhibitory potency

Q & A

Q. What are the recommended synthetic routes for (1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine in laboratory settings?

Methodological Answer:

  • Pd-Catalyzed Reactions : Allyl amines can undergo Pd-catalyzed coupling to form vicinal amino alcohols, a strategy applicable to piperidine derivatives. This involves in situ tether formation and carbometalation steps, as demonstrated in analogous amine syntheses .
  • Amine Alkylation : Reacting piperidine precursors with ethylamine under controlled pH and temperature (e.g., acetonitrile solvent, 0–5°C) minimizes side reactions like over-alkylation. Titration of amine concentrations ensures stoichiometric accuracy .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) identify benzyl, piperidine, and ethylamine protons. Coupling constants (e.g., J = 8–12 Hz for piperidine ring protons) confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 218.34 for C14H22N2+) and fragments (e.g., benzyl loss at m/z 91) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects impurities like unreacted precursors .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use P95 respirators (US) or ABEK-P2 (EU) for particulate protection, nitrile gloves, and lab coats to prevent dermal exposure .
  • Environmental Controls : Avoid drainage systems; use fume hoods with ≥100 ft/min face velocity during synthesis. Store at room temperature in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Triangulation : Cross-validate NMR, MS, and X-ray crystallography data. For example, discrepancies in proton assignments can be resolved via 2D-COSY or HSQC experiments .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL) provides unambiguous bond lengths/angles. For poorly diffracting crystals, synchrotron radiation improves resolution .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis set) to confirm functional groups .

Q. What experimental design considerations are critical for studying the compound’s biological activity?

Methodological Answer:

  • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 μM) in cell-based assays (e.g., HEK-293 or neuronal cells) to determine IC50/EC50 values. Include positive controls (e.g., known receptor antagonists) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS to assess pharmacokinetic profiles .
  • Selectivity Profiling : Screen against related targets (e.g., sigma-1 receptors, monoamine transporters) to rule off-target effects. Radioligand binding assays (e.g., [3H]-ligand displacement) enhance specificity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into receptor structures (e.g., GPCRs). Focus on piperidine-ethylamine motifs for hydrogen bonding with Asp113 in transmembrane domains .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate RMSD/RMSF values to identify flexible regions impacting affinity .
  • QSAR Modeling : Train models on piperidine derivatives’ bioactivity data (e.g., pKi values) to predict modifications enhancing potency or reducing toxicity .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 3–8. UPLC monitoring identifies degradation products (e.g., hydrolysis of the ethylamine group at pH < 4) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation via UV-spectroscopy. Amber glass vials or light-blocking additives (e.g., BHT) mitigate decomposition .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and polymorph transitions, critical for formulation stability .

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